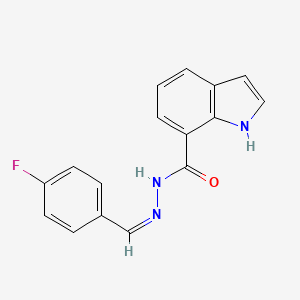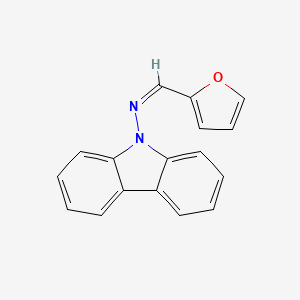![molecular formula C17H16BrNO2 B5911488 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in various cellular processes, including transcriptional regulation, chromatin remodeling, and cell cycle progression.
Mécanisme D'action
The mechanism of action of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of the binding of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one to acetylated histones, which are critical for the regulation of gene expression. 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one contains two bromodomains, which bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional co-activators and the activation of gene expression. The 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor binds to the bromodomains of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, preventing its interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one depend on the specific cellular context and the target genes regulated by 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. In cancer, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In viral infections, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to reduce viral replication and induce an antiviral state in infected cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high potency, specificity, and selectivity for 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, which allows for the precise modulation of gene expression. The limitations of using this compound include its potential toxicity and off-target effects, which require careful dose optimization and control.
Orientations Futures
The future directions for research on 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one include the identification of novel targets and pathways regulated by 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, the development of more potent and selective inhibitors, and the evaluation of its therapeutic potential in various disease models. Additionally, the combination of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with 3-bromobenzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The final step involves the condensation of the amine with 2-butanone in the presence of an acid catalyst to obtain the desired product.
Applications De Recherche Scientifique
The 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to play a critical role in the regulation of oncogenes, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. In inflammation, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to regulate the expression of pro-inflammatory genes, and its inhibition has been shown to reduce inflammation in various animal models. In viral infections, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to play a crucial role in the replication of several viruses, and its inhibition has been shown to reduce viral replication in vitro and in vivo.
Propriétés
IUPAC Name |
(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-5-3-4-14(18)11-15)10-17(20)13-6-8-16(21-2)9-7-13/h3-11,19H,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHLZVXQBWJAH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)

![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)